1,4-Difluoro-2-(methoxymethoxy)benzene

Descripción

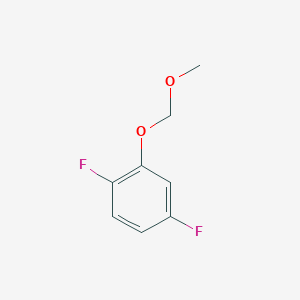

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-difluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPJQNWLCJWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650488 | |

| Record name | 1,4-Difluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-16-8 | |

| Record name | 1,4-Difluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 749230-16-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 1,4 Difluoro 2 Methoxymethoxy Benzene

Established Synthetic Pathways and Precursors

The most common and well-established methods for preparing 1,4-difluoro-2-(methoxymethoxy)benzene begin with readily available halogenated benzene (B151609) derivatives. These starting materials provide a scaffold for the sequential introduction of the necessary functional groups.

Utility of Halogenated Benzene Derivatives as Starting Materials

Halogenated benzenes, particularly those containing fluorine and another halogen such as bromine or chlorine, are versatile precursors in the synthesis of this compound. A common starting material is 2,5-difluorophenol (B1295083). This compound already possesses the desired fluorine atoms at positions 1 and 4 relative to a hydroxyl group at position 2. The synthesis then proceeds by protecting the hydroxyl group.

Alternatively, syntheses can commence from 1,4-difluorobenzene (B165170). google.com This precursor can undergo halogenation, such as chlorination or bromination, to introduce a reactive handle for subsequent functionalization. google.com For instance, the bromination of 1,4-difluorobenzene can yield 2-bromo-1,4-difluorobenzene, which can then be converted to the target molecule. google.com Another approach involves the use of 1,4-difluoro-2-bromobenzene, which can be transformed into a Grignard reagent to facilitate the introduction of the methoxymethoxy group.

Introduction of the Methoxymethoxy Functional Group

The methoxymethoxy (MOM) group serves as a crucial protecting group for the hydroxyl functionality during the synthesis. wikipedia.orgadichemistry.comyoutube.com Its introduction is typically achieved by reacting a hydroxyl-substituted precursor, such as 2,5-difluorophenol, with a methoxymethylating agent. The most common reagent for this purpose is chloromethyl methyl ether (MOM-Cl). adichemistry.com

The reaction is generally carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). adichemistry.com The base deprotonates the hydroxyl group, forming an alkoxide that then undergoes nucleophilic substitution with MOM-Cl to form the MOM ether. adichemistry.com Alternative reagents for introducing the MOM group include dimethoxymethane (B151124) in the presence of a Lewis acid. adichemistry.com The MOM group is valued for its stability under a range of reaction conditions, yet it can be readily removed under acidic conditions when desired. wikipedia.orgadichemistry.com

Advanced Reaction Conditions and Procedural Optimizations

To enhance the efficiency and selectivity of the synthesis of this compound, advanced techniques such as cryogenic organolithium chemistry are employed. These methods allow for precise control over the reaction, leading to higher yields and purer products.

Cryogenic Organolithium Chemistry in Aryl Lithiation

Organolithium reagents are powerful tools in organic synthesis due to their high reactivity as both strong bases and nucleophiles. wikipedia.orglibretexts.org In the context of synthesizing substituted benzene derivatives, they are instrumental in directed ortho-metalation reactions. For fluorinated benzenes, the fluorine atoms can direct the lithiation to an adjacent position. rsc.org

Cryogenic conditions, typically temperatures below -70°C, are often necessary when working with highly reactive organolithium species to prevent side reactions and decomposition. rsc.org The use of n-butyllithium or other alkyllithium reagents at these low temperatures allows for the regioselective deprotonation (lithiation) of the aromatic ring. researchgate.net For instance, in a precursor containing a directing group, the lithium will be introduced at a specific site, which can then be quenched with an electrophile to install a desired functional group. This level of control is critical for building complex, highly substituted aromatic molecules.

Regioselective Functionalization Strategies

The electron-withdrawing nature of the fluorine atoms in 1,4-difluorobenzene influences the regioselectivity of further substitutions. rsc.org The methoxymethoxy group, being an ortho, para-director, also plays a significant role in guiding incoming electrophiles. The interplay between these electronic effects allows for highly regioselective functionalization.

For example, the lithiation of this compound is directed to the 3-position, between the two activating groups. This allows for the introduction of a variety of substituents at this specific position. This strategy has been utilized in the synthesis of more complex molecules where precise substitution patterns are required. The ability to control the position of new functional groups is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of target molecules with desired properties.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route for this compound often involves a trade-off between efficiency, cost, and scalability. The following table provides a comparative overview of two common synthetic approaches.

| Parameter | Method A: From 2,5-Difluorophenol | Method B: From 1,4-Difluorobenzene |

| Starting Material Availability | Readily available | Readily available |

| Number of Steps | 1 step (Protection) | 2 or more steps (Halogenation, Functionalization) |

| Key Reagents | 2,5-Difluorophenol, MOM-Cl, Base (e.g., NaH) | 1,4-Difluorobenzene, Halogenating agent (e.g., Br2), Grignard reagents or Organolithiums, MOM-Cl |

| Typical Yields | Generally high | Can be variable depending on the efficiency of each step |

| Scalability | Good, but MOM-Cl is a carcinogen requiring careful handling. wikipedia.org | Potentially more complex on a large scale due to multiple steps and reactive intermediates. |

| Regioselectivity Control | Excellent, as the position of the hydroxyl group is predefined. | Requires careful control of reaction conditions to achieve desired regiochemistry. |

This table is for illustrative purposes and actual results may vary based on specific reaction conditions and optimizations.

Chemical Reactivity and Mechanistic Investigations of 1,4 Difluoro 2 Methoxymethoxy Benzene

Directed ortho-Metalation (DoM) Reactions Induced by the Methoxymethoxy Group

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. wikipedia.org In the case of 1,4-difluoro-2-(methoxymethoxy)benzene, the methoxymethoxy group serves as an effective DMG. The oxygen atoms of the MOM group can chelate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, positioning the base for selective abstraction of the proton at the C3 position. wikipedia.orguwindsor.ca

This directed lithiation generates a highly reactive aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position. This method provides a reliable route to 3-substituted-1,4-difluoro-2-(methoxymethoxy)benzene derivatives, which are valuable precursors for more complex molecular architectures. The reaction proceeds with high regioselectivity, a hallmark of DoM reactions, overriding the inherent electronic biases of the substituted benzene (B151609) ring. organic-chemistry.org

Table 1: Examples of Directed ortho-Metalation Reactions

| Reagent | Electrophile | Product | Reference |

|---|---|---|---|

| sec-Butyllithium | 1,1,2-Trichloro-1,2,2-trifluoroethane | 2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-(methoxymethoxy)benzene | |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | 3-Formyl-1,4-difluoro-2-(methoxymethoxy)benzene | harvard.edu |

Nucleophilic Substitution Patterns on the Fluorinated Aromatic Ring

The presence of two strongly electron-withdrawing fluorine atoms activates the benzene ring of this compound towards nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, before the leaving group (in this case, a fluoride (B91410) ion) is expelled. masterorganicchemistry.comlibretexts.org

The regioselectivity of nucleophilic substitution is governed by the positions of the activating groups. In this molecule, both fluorine atoms are potential leaving groups. The methoxymethoxy group, being an electron-donating group, can stabilize an adjacent negative charge through resonance, thereby influencing the position of nucleophilic attack. Generally, nucleophilic attack is favored at positions ortho or para to strongly electron-withdrawing groups. libretexts.org For this compound, substitution can occur at either the C1 or C4 position, and the preferred site can be influenced by the nature of the nucleophile and the reaction conditions.

Electrophilic Functionalization of the Activated Benzene Core

Electrophilic aromatic substitution (EAS) on this compound is a more complex affair due to the competing electronic effects of the substituents. msu.edu The methoxymethoxy group is an activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the fluorine atoms are deactivating groups due to their strong inductive electron withdrawal, yet they also act as ortho, para-directors through resonance donation of their lone pairs. jmu.edu

The net effect is a moderated reactivity towards electrophiles compared to unsubstituted benzene. The regiochemical outcome of electrophilic substitution will be determined by the balance of these directing effects. The most likely positions for electrophilic attack are C3 and C5, which are ortho and para to the activating MOM group, respectively. However, the deactivating influence of the adjacent fluorine atoms must be considered. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

Derivatization via Cross-Coupling Methodologies

The fluorine atoms of this compound can participate in various transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net While C-F bonds are generally strong and less reactive than other carbon-halogen bonds, their activation can be achieved with appropriate catalytic systems, often employing palladium or nickel catalysts. rsc.orgresearchgate.netmdpi.com

Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. youtube.com In this context, this compound can serve as the electrophilic partner. The regioselectivity of the coupling can be controlled, allowing for the selective replacement of one of the fluorine atoms with an aryl or vinyl group. This methodology provides a versatile platform for the synthesis of complex biaryl and styrenyl derivatives. nih.govnih.gov

Table 2: Representative Cross-Coupling Reaction

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|

Reaction Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic properties of its substituents. For instance, in directed ortho-metalation, the rate of lithiation is enhanced by the coordinating ability of the MOM group, which lowers the activation energy for deprotonation at the ortho position.

In nucleophilic aromatic substitution, the presence of two electron-withdrawing fluorine atoms makes the reaction thermodynamically favorable by stabilizing the negatively charged Meisenheimer intermediate. youtube.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com The high electronegativity of fluorine makes it a surprisingly good leaving group in SNAr reactions, not because the C-F bond is weak, but because its strong inductive effect significantly stabilizes the transition state leading to the Meisenheimer complex. youtube.com

Advanced Spectroscopic and Structural Characterization of 1,4 Difluoro 2 Methoxymethoxy Benzene

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1,4-difluoro-2-(methoxymethoxy)benzene provides crucial information about the arrangement of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons (H-3 and H-5) appear as a multiplet in the range of δ 6.85–6.75 ppm. The two protons of the OCH₂O group are observed as a singlet at approximately δ 5.20 ppm, and the three protons of the methoxy (B1213986) group (OCH₃) resonate as a singlet at around δ 3.45 ppm.

Interactive Data Table: ¹H NMR Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-3, H-5 | 6.85–6.75 | Multiplet | 2H |

| OCH₂O | 5.20 | Singlet | 2H |

| OCH₃ | 3.45 | Singlet | 3H |

¹³C NMR Spectroscopy:

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is essential for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms (F-1 and F-4), with their chemical shifts and coupling constants providing valuable structural information. Specific experimental data for the title compound is not available in the consulted sources.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Dynamics

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic ring and the methoxy group are anticipated in the 2800-3100 cm⁻¹ region. researchgate.net The C-O-C stretching vibrations of the ether linkages would likely appear in the 1000-1300 cm⁻¹ range. The C-F stretching vibrations typically occur in the 1000-1400 cm⁻¹ region and can be complex due to coupling with other modes. A theoretical study on the related compound 2,4-difluoro-1-methoxybenzene suggests that C-F stretching and bending vibrations contribute to several bands in the fingerprint region. isroset.org

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum. Specific experimental Raman data for this compound is not available in the public domain.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (CH₃, OCH₂O) | 3000-2850 |

| C=C Aromatic Ring Stretch | 1600-1450 |

| C-F Stretch | 1400-1000 |

| C-O-C Stretch | 1300-1000 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. It also offers insights into the fragmentation pathways of the molecule under ionization.

The molecular formula of this compound is C₈H₈F₂O₂, with a calculated molecular weight of 174.14 g/mol . HRMS would confirm this elemental composition with high precision.

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would likely proceed through several key pathways. A common fragmentation for ethers is the loss of an alkyl radical. For the methoxymethoxy group, the loss of the methoxymethyl radical (•CH₂OCH₃, m/z 45) or a methoxy radical (•OCH₃, m/z 31) from the molecular ion would be expected. The cleavage of the C-O bond of the ether linkage to the aromatic ring could also occur. The resulting fragments would provide a characteristic pattern that aids in the structural confirmation of the compound.

X-ray Diffraction Analysis of Crystalline Forms

As of the current literature survey, there are no published crystal structures for this compound. The analysis of the crystal structure of the related compound 1,4-difluorobenzene (B165170) reveals a monoclinic crystal system, which provides a basis for comparison should the crystal structure of the title compound be determined in the future. nih.gov

Strategic Applications of 1,4 Difluoro 2 Methoxymethoxy Benzene As a Synthetic Intermediate

Role in the Synthesis of Highly Functionalized Fluorinated Aromatics

The primary utility of 1,4-Difluoro-2-(methoxymethoxy)benzene lies in its capacity to serve as a scaffold for the regioselective synthesis of highly functionalized fluorinated aromatic compounds. The benzene (B151609) ring in this molecule is activated for certain reactions and deactivated for others, an attribute that chemists can exploit to achieve precise chemical transformations.

The methoxymethoxy group plays a crucial role as a protecting group for what would otherwise be a reactive phenolic hydroxyl group. This protection is essential during multi-step syntheses, allowing other positions on the aromatic ring to be modified without unintended reactions at the oxygen-substituted carbon. google.com The fluorine atoms polarize the aromatic ring, influencing the sites of electrophilic and nucleophilic attack. google.com This electronic guidance is key to achieving high regioselectivity. For instance, the position ortho to the MOM group and meta to the fluorine atoms is susceptible to directed ortho-metalation, enabling the introduction of a wide array of electrophiles at a specific carbon atom.

Common synthetic strategies involving this intermediate include:

Directed Ortho-Metalation: Treatment with a strong base, such as an organolithium reagent, selectively removes a proton from the position between the two oxygen-containing substituents, creating a powerful nucleophile for subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms facilitates the displacement of one of the fluorines by a variety of nucleophiles, a common method for forming new carbon-heteroatom bonds.

Cross-Coupling Reactions: The aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively.

Following these functionalization steps, the methoxymethoxy group can be easily removed under mild acidic conditions to reveal the free phenol, which can then be used in further synthetic manipulations. This robust "protect-functionalize-deprotect" strategy makes this compound a powerful tool for organic synthesis.

Table 1: Regioselective Functionalization Reactions using this compound

| Reaction Type | Reagents | Position of Functionalization | Resulting Structure |

|---|

Precursor for Active Pharmaceutical Ingredient (API) Intermediates

The structural motifs derived from this compound are frequently found in biologically active molecules. Its role as a precursor is critical in the multi-step synthesis of various API intermediates.

Fluoroquinolones are a major class of broad-spectrum synthetic antibiotics characterized by a fluorinated quinolone core structure. nih.gov The introduction of a fluorine atom at the C-6 position of the quinolone ring is a defining feature of the later-generation, more potent drugs in this class. The synthesis of these complex molecules often relies on the availability of appropriately substituted fluorinated benzene derivatives.

Research has highlighted the use of this compound in preparing key precursors for quinolone antibiotics. google.com For example, it is instrumental in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. In this process, the methoxymethoxy group facilitates a selective lithiation at the 3-position of the benzene ring, allowing for the introduction of a chlorine atom. google.com Subsequent deprotection and further modifications yield the target benzoic acid, which is a vital building block for constructing the quinolone scaffold. This demonstrates the compound's enabling role in accessing complex intermediates that would be difficult to synthesize otherwise.

Mitogen-activated protein kinase (MEK) inhibitors are a class of targeted cancer therapies. Many of these inhibitors feature a fluorinated aromatic core. While direct synthesis from this compound is not always the primary route, its structural isomer and related difluorobenzene derivatives are fundamental to building the necessary scaffolds.

Utility in the Construction of Advanced Material Precursors

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. Fluorinated aromatic compounds are known to impart desirable properties to polymers and other materials, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.

This compound serves as a valuable monomer precursor for specialty polymers. After deprotection to the corresponding phenol, it can be incorporated into poly(aryl ether)s or other high-performance polymers. The fluorine atoms contribute to a low dielectric constant, making such materials suitable for applications in microelectronics. Furthermore, the difluorobenzene core can be used to synthesize precursors for liquid crystals and other advanced materials where molecular polarity and stability are critical design parameters. For example, related difluoromethoxybenzene compounds have been used in studies investigating the electrodeposition of conductive polymers like polypyrrole on copper electrodes, indicating their potential in creating corrosion-resistant coatings.

Bioisosteric Design and Analogue Development

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. Fluorine is a premier bioisostere for hydrogen and the hydroxyl group due to its small size and unique electronic properties.

This compound is an excellent starting point for bioisosteric replacement and analogue development. Medicinal chemists can use this scaffold to systematically probe structure-activity relationships (SAR). After deprotection, the resulting 2,5-difluorophenol (B1295083) can be incorporated into a lead molecule, replacing a non-fluorinated phenol. This substitution can lead to significant improvements in a drug candidate's profile by:

Modulating Acidity: The electron-withdrawing fluorine atoms lower the pKa of the phenolic hydroxyl group, which can alter its binding interactions with target proteins.

Enhancing Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Improving Binding Affinity: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target's binding pocket.

This approach allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a key platform for developing next-generation therapeutic agents.

Table 2: Bioisosteric Replacement Strategies using the 2,5-Difluorophenol Scaffold

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Phenol | 2,5-Difluorophenol | Increased metabolic stability, altered pKa, enhanced binding affinity |

| Aniline | 2,5-Difluorophenol | Change in hydrogen bonding pattern, removal of basic center |

| Thiophenol | 2,5-Difluorophenol | Altered electronics and lipophilicity |

Emerging Research Perspectives and Future Trajectories for 1,4 Difluoro 2 Methoxymethoxy Benzene

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of fluorinated aromatic compounds often relies on harsh conditions, stoichiometric reagents, and hazardous solvents, prompting a shift towards more environmentally benign methodologies. Future research in the synthesis of 1,4-Difluoro-2-(methoxymethoxy)benzene is expected to prioritize green chemistry principles.

A primary focus will be the adoption of flow chemistry . Continuous-flow reactors offer significant advantages over batch processes, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling. The synthesis of this compound, which involves the protection of 2,5-difluorophenol (B1295083), could be adapted to a flow process, minimizing reaction times and improving process control.

Another key area is the development of synthetic routes that maximize atom economy . This involves designing transformations that incorporate a higher percentage of atoms from the reactants into the final product. Research could explore catalytic C-H activation methods to introduce the methoxymethoxy (MOM) group, avoiding the use of stoichiometric bases and leaving groups associated with traditional protection strategies using chloromethyl methyl ether.

Furthermore, minimizing solvent use and replacing hazardous solvents with greener alternatives is a critical trajectory. Investigating the synthesis in high-boiling, bio-based solvents or even solvent-free conditions could significantly reduce the environmental footprint of the process.

Table 1: Comparison of Batch vs. Potential Flow Synthesis

| Parameter | Conventional Batch Synthesis | Projected Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Poor to moderate | Excellent |

| Safety | Handling of unstable intermediates can be hazardous | Improved containment and smaller reaction volumes enhance safety |

| Scalability | Complex, non-linear | Linear, by extending operation time |

| Process Control | Limited | Precise control over temperature, pressure, and stoichiometry |

Chemo- and Regioselective Functionalization for Complex Molecules

The core challenge and opportunity with this compound lies in selectively functionalizing its three available C-H bonds (at C3, C5, and C6). The electronic properties of the two fluorine atoms and the ortho-directing nature of the MOM ether group create a nuanced reactivity landscape.

Future research will heavily focus on directed ortho-metalation (DoM) . The methoxymethoxy group is a well-established directed metalation group, capable of directing strong bases like n-butyllithium to deprotonate the adjacent C3 position. However, the acidity of the other ring protons, influenced by the electron-withdrawing fluorine atoms, presents a challenge in achieving perfect regioselectivity. A detailed investigation into the effects of temperature, solvent, and base choice is needed to selectively metalate at the C3 versus the C5 position. The C6 proton is expected to be the least acidic and least sterically accessible.

Table 2: Predicted Reactivity for Functionalization

| Position | Directing Group Influence | Electronic Influence | Predicted Reactivity / Research Focus |

| C3 | Strong activation by ortho-MOM group for lithiation | Mildly activated by para-F | Primary site for Directed ortho-Metalation (DoM) |

| C5 | No direct influence from MOM group | Strongly activated by two ortho-F atoms | Potential site for nucleophilic aromatic substitution or lithiation under specific conditions |

| C6 | Sterically hindered by MOM group | Activated by ortho-F | Likely least reactive C-H bond |

Once regioselective metalation is achieved, the resulting organometallic intermediate can be trapped with a wide array of electrophiles, opening a pathway to a diverse library of 2,3,5-trisubstituted difluorinated aromatic compounds.

Development of Organocatalytic and Biocatalytic Transformations

Moving away from metal-based reagents, organocatalysis and biocatalysis represent promising frontiers for the transformation of this compound.

Organocatalysis could be employed for C-H functionalization reactions that avoid the need for pre-metalation. For instance, frustrated Lewis pair (FLP) chemistry or photoredox catalysis using organic dyes could potentially activate specific C-H bonds for subsequent reactions, offering a milder alternative to organolithium chemistry.

Biocatalysis , using whole-cell systems or isolated enzymes, offers unparalleled selectivity. While no specific biocatalyst has been reported for this substrate, future research could involve screening enzyme libraries (e.g., cytochrome P450 monooxygenases) for the regioselective hydroxylation or amination of the aromatic ring. Directed evolution could then be used to enhance the activity and selectivity of promising enzyme candidates. Such biocatalytic transformations would operate under mild, aqueous conditions, aligning perfectly with green chemistry goals.

Advanced Characterization Techniques for In-Situ Monitoring

The study of reactive intermediates, such as the organolithium species formed during directed metalation, is crucial for optimizing reaction conditions and maximizing selectivity. Traditional offline analysis by quenching and subsequent chromatography/spectroscopy is often insufficient to capture the full picture.

Future research will increasingly rely on Process Analytical Technology (PAT) , particularly in-situ spectroscopic techniques . The use of rapid-scan infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy allows for the real-time monitoring of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. This data provides invaluable kinetic and mechanistic insights, enabling precise control over the reaction to prevent the formation of undesired regioisomers. For example, in-situ IR could track the C-Li bond formation, while in-situ NMR could distinguish between different lithiated isomers if they form.

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) , is poised to become an indispensable tool for accelerating research on this compound. DFT calculations can be used to predict a variety of molecular properties before a reaction is ever attempted in the lab.

Key applications include:

Predicting Acidity: Calculating the pKa values of the C-H protons at the C3, C5, and C6 positions to guide the rational design of regioselective metalation experiments.

Mapping Electrostatic Potential: Generating molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, predicting the most likely sites for electrophilic and nucleophilic attack.

Modeling Transition States: Calculating the energy barriers for different reaction pathways to understand and predict the kinetic versus thermodynamic products of a given transformation.

By computationally screening virtual libraries of derivatives, researchers can prioritize synthetic targets with desirable electronic or steric properties, significantly streamlining the discovery of novel compounds for specific applications. This in-silico design approach will be crucial for tuning the reactivity of the core scaffold and developing new functional molecules with tailored characteristics.

Q & A

Q. What are the common synthetic routes for 1,4-Difluoro-2-(methoxymethoxy)benzene?

Answer: The synthesis typically involves nucleophilic aromatic substitution or etherification. A validated method involves reacting 2,5-difluorophenol with a methoxymethylating agent (e.g., chloromethyl methyl ether) under basic conditions. For example:

- Step 1: Deprotonate 2,5-difluorophenol with NaH or K₂CO₃.

- Step 2: React with chloromethyl methyl ether (MOM-Cl) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

- Purification: Column chromatography (hexane/ethyl acetate) yields the product.

Key Considerations:

Q. How does the methoxymethoxy group influence the compound’s stability and reactivity?

Answer: The MOM group acts as a protecting group for hydroxyl moieties, enhancing stability during subsequent reactions (e.g., metal-catalyzed cross-couplings).

- Stability: Resists acidic and basic conditions but is cleavable with strong acids (e.g., HCl in THF/water).

- Reactivity: The electron-donating methoxy moiety slightly activates the benzene ring toward electrophilic substitution, but fluorine’s electron-withdrawing effect counterbalances this, directing reactivity to specific positions .

Methodological Tip: Monitor deprotection steps via TLC or LC-MS to avoid over-acidification, which could degrade the aromatic core.

Advanced Research Questions

Q. What spectroscopic signatures distinguish this compound?

Answer:

- ¹H NMR (CDCl₃):

- δ 6.85–6.75 (m, 2H, aromatic H-3 and H-5).

- δ 5.20 (s, 2H, OCH₂O).

- δ 3.45 (s, 3H, OCH₃).

- ¹³C NMR:

- δ 155–150 (C-F coupling, J = 240–250 Hz).

- δ 94–96 (OCH₂O).

- δ 56–58 (OCH₃).

- HRMS: Expected [M+H]⁺ at m/z 204.0634 (C₉H₉F₂O₂) .

Data Interpretation: Splitting patterns in aromatic regions reflect para-fluorine substituents’ deshielding effects.

Q. How do fluorine substituents affect regioselectivity in cross-coupling reactions?

Answer: Fluorine’s strong electron-withdrawing effect directs metalation (e.g., Pd-catalyzed Suzuki couplings) to the less hindered position. For example:

- Suzuki Coupling: The MOM-protected hydroxyl group at C-2 and fluorines at C-1 and C-4 direct coupling to C-5 or C-5.

- Challenges: Fluorine’s electronegativity can reduce catalyst turnover; use Pd(OAc)₂ with SPhos ligand for improved yields .

Experimental Design:

- Screen ligands (e.g., XPhos, SPhos) to optimize steric and electronic effects.

- Monitor reaction progress via ¹⁹F NMR to track fluorine’s influence on intermediates.

Q. What discrepancies exist in reported synthetic yields, and how can they be resolved?

Answer: Yields for similar compounds (e.g., allyloxy derivatives) vary from 50% to 75% due to:

- Variable Catalyst Efficiency: Residual moisture or oxygen degrades Pd catalysts.

- Purification Challenges: MOM-protected intermediates often co-elute with byproducts.

Mitigation Strategies:

- Use rigorously dried solvents and Schlenk techniques for air-sensitive steps.

- Optimize chromatography gradients (e.g., 5–20% ethyl acetate in hexane) .

Data Contradiction Analysis

Q. Conflicting reports on MOM group stability under basic conditions: How to reconcile?

Answer: Some studies report MOM cleavage in strong bases (e.g., NaOH), while others note stability. This discrepancy arises from:

- Solvent Effects: Protic solvents (e.g., MeOH) accelerate hydrolysis; aprotic solvents (e.g., THF) stabilize the MOM group.

- Temperature: Reactions above 80°C promote degradation.

Recommendation: Pre-test MOM stability under planned reaction conditions using model compounds .

Q. How to address inconsistencies in fluorine-directed coupling regioselectivity?

Answer: Fluorine’s directing effect competes with steric factors. For example:

- In Pd-catalyzed couplings, bulky ligands favor coupling at less hindered positions despite fluorine’s electronic effects.

- Solution: Combine computational modeling (DFT for transition-state analysis) with empirical screening to predict optimal sites .

Q. Methodological Tables

| Reaction Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Catalyst (Suzuki Coupling) | Pd(OAc)₂/SPhos | Increases from 45% to 68% |

| Solvent (MOM Deprotection) | HCl/THF/H₂O (2:1:0.1) | Completes in 2 h (vs. 6 h) |

| Temperature (Etherification) | 70°C | Reduces byproduct formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.